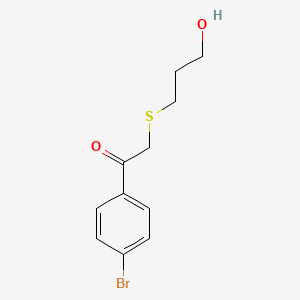

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

説明

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is a brominated aromatic compound featuring a thioether linkage and a hydroxypropyl substituent. Its molecular formula is C₁₁H₁₃BrO₂S, with a molecular weight of 313.19 g/mol. However, indicates that this compound is a discontinued product, suggesting challenges in synthesis, stability, or commercial viability. Its synthesis typically involves nucleophilic substitution reactions between phenacyl bromides and thiol-containing reagents under basic conditions.

特性

分子式 |

C11H13BrO2S |

|---|---|

分子量 |

289.19 g/mol |

IUPAC名 |

1-(4-bromophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |

InChI |

InChI=1S/C11H13BrO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2 |

InChIキー |

DHRVMIKOKTZRLE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)CSCCCO)Br |

製品の起源 |

United States |

生物活性

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, also known by its CAS number 1480280-06-5, is a compound of growing interest in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and potential therapeutic applications.

The compound's molecular structure is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C11H13BrO2S |

| Molecular Weight | 289.19 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one |

| InChI Key | JXGKAAFSDAADPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CSCCCO)Br |

These properties suggest that the compound has a robust aromatic structure, which is often associated with significant biological activity.

Antimicrobial Properties

Research has indicated that compounds with bromophenyl groups often exhibit antimicrobial activity. A study investigating various derivatives of bromophenyl compounds found that those similar to 1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one displayed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Antioxidant Activity

Another area of interest is the compound's antioxidant potential. Antioxidants are crucial for neutralizing free radicals in biological systems. Preliminary assays have shown that 1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can scavenge free radicals effectively, suggesting it may have protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait for potential anticancer agents. The compound's ability to induce apoptosis in cancer cells was particularly noted, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of similar compounds:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that bromophenyl derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Antioxidant Evaluation : Research published in Food Chemistry assessed the antioxidant capacity of various thioether compounds, revealing that those with hydroxypropyl substitutions had enhanced radical scavenging abilities compared to their counterparts .

- Cytotoxic Effects : A study in Cancer Letters reported that compounds similar to 1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one caused significant reductions in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects .

類似化合物との比較

1-(4-Bromophenyl)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (13c)

- Key Features : Incorporates a triazole ring and a nitrobenzylidene group.

- Physical Data : Melting point (202–204°C), molecular weight 514.28 g/mol.

- Synthesis: Yield 91% in ethanol .

1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22c)

- Key Features : Fused benzimidazole-triazole-thiazole system.

- Synthesis : 77% yield via multi-step coupling reactions .

- Bioactivity : Likely explored for antimicrobial or cytotoxic properties due to the presence of imidazole and triazole moieties.

Derivatives with Modified Thioether Substituents

1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g)

1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (1–6)

- Key Features : Hydroxyphenyl group instead of bromophenyl; heteroaryl thioethers (e.g., thiazole, triazole).

- Bioactivity : Potent acetylcholinesterase (AChE) inhibitors (Ki = 22–24 nM) .

Bromophenyl Derivatives with Alternative Functional Groups

(E)-2-(1-bromo-1H-indol-3-yl)-1-(4-bromophenyl)-2-(phenylimino)ethan-1-one (3j)

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-substituted-phenyl)ethan-1-one (1d–i)

- Key Features : Sulfoximine group enhances metabolic stability.

- Physical Data : Example compound 1f has a melting point of 137.3–138.5°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。